In Vitro Antitrypanosomal Potency of NPD-2975 Versus Optimized Analog NPD-3519 and Parent Scaffold BIPPO
NPD-2975 demonstrates an in vitro IC₅₀ of 70 nM against T. b. brucei in a phenotypic assay [1]. This potency represents a substantial improvement over the parent compound BIPPO, a known PDE inhibitor from which NPD-2975 was derived through systematic modification at the benzyl position [2]. The lead optimization program subsequently identified analog 31c (NPD-3519, featuring a 3-tert-butyl substitution replacing the 3-isopropyl group) with further enhanced potency (pIC₅₀ 7.8, approximately 16 nM) [3]. This direct head-to-head optimization trajectory establishes NPD-2975 as the critical intermediate scaffold that enabled the discovery of higher-potency analogs while retaining its own validated in vivo efficacy profile.
| Evidence Dimension | In vitro antitrypanosomal potency |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM (pIC₅₀ = 7.2) |
| Comparator Or Baseline | NPD-3519: IC₅₀ ≈ 16 nM (pIC₅₀ = 7.8); BIPPO: potency not quantified at same level, served as starting hit |
| Quantified Difference | NPD-3519 is approximately 4.4-fold more potent than NPD-2975 in vitro; NPD-2975 represents an optimized hit relative to BIPPO |
| Conditions | Phenotypic assay against T. b. brucei bloodstream forms; MRC-5 human lung fibroblasts used for cytotoxicity counter-screen |
Why This Matters
This quantifies NPD-2975's position within the optimization trajectory, enabling informed selection between the validated lead (NPD-2975) and higher-potency but less extensively characterized follow-on analogs.
- [1] Zheng Y, van den Kerkhof M, van der Meer T, Gul S, Kuzikov M, Ellinger B, de Esch IJP, Siderius M, Matheeussen A, Maes L, Sterk GJ, Caljon G, Leurs R. Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. J Med Chem. 2023;66(15):10252-10264. View Source
- [2] Zheng Y. Phosphodiesterase-inspired approaches in antiparasitic drug discovery. PhD Thesis. Vrije Universiteit Amsterdam; 2024. Chapter 2. View Source
- [3] Zheng Y, van den Kerkhof M, Ibrahim M, De Esch IJP, Maes L, Sterk GJ, Caljon G, Leurs R. Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. J Med Chem. 2024;67(4):2849-2863. View Source
